molecular formula C7H16N4O3S B13367392 N'-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide

N'-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide

Cat. No.: B13367392
M. Wt: 236.29 g/mol
InChI Key: YGSBYRRGGRKYKA-UHFFFAOYSA-N
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Description

N'-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide (CAS Number: 1251447-66-1) is a synthetic piperazine derivative with a molecular formula of C7H16N4O3S and a molecular weight of 236.29 g/mol . This compound is classified as an amidoxime, a functional group recognized in medicinal chemistry for its role as a prodrug for amidine-containing therapeutics . Amidoximes are strategically employed to overcome the poor oral bioavailability often associated with cationic amidines, as they possess lower basicity and higher lipophilicity, facilitating improved absorption through biological membranes . Once absorbed, amidoximes can be enzymatically converted in vivo to their active amidine form. Research into related compounds has demonstrated that the piperazine scaffold is a privileged structure in drug discovery, frequently appearing in molecules with significant pharmacological activity . The presence of the methylsulfonyl group in this molecule offers a strong hydrogen-bond acceptor and provides a handle for modulating electronic properties and target binding, making it a valuable building block for developing novel bioactive agents. This product, this compound, is intended for research and development purposes only, specifically for use in hit-to-lead optimization, prodrug strategy evaluation, and the synthesis of more complex chemical entities. It is supplied as a high-purity material for use in laboratory settings. For Research Use Only. Not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C7H16N4O3S

Molecular Weight

236.29 g/mol

IUPAC Name

N'-hydroxy-2-(4-methylsulfonylpiperazin-1-yl)ethanimidamide

InChI

InChI=1S/C7H16N4O3S/c1-15(13,14)11-4-2-10(3-5-11)6-7(8)9-12/h12H,2-6H2,1H3,(H2,8,9)

InChI Key

YGSBYRRGGRKYKA-UHFFFAOYSA-N

Isomeric SMILES

CS(=O)(=O)N1CCN(CC1)C/C(=N\O)/N

Canonical SMILES

CS(=O)(=O)N1CCN(CC1)CC(=NO)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of DBU, leading to protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, with optimization for yield and purity through various purification techniques.

Chemical Reactions Analysis

Piperazine Core Formation

Piperazine synthesis typically involves cyclization reactions. While not explicitly described in the provided sources for this compound, structural analogs (e.g., piperidine derivatives in) suggest methods such as:

  • Reaction of diamines (e.g., ethylenediamine) with diacid chlorides (e.g., oxalyl chloride) under basic conditions to form cyclic diamides.

  • Reduction of amides (e.g., using LiAlH₄) to generate amine intermediates.

Acetimidamide Formation

Acetimidamide derivatives are typically synthesized via condensation reactions between amines and acylating agents. For this compound:

  • Amide formation : Reaction of the methylsulfonyl-piperazine with acetyl chloride (ClAc) to form an amide.

  • Imine hydroxylation : Conversion of the amide to an imidamide (R₂C=N–NH₂) and subsequent hydroxylation to form the hydroxyamidine (R₂C=N–NOH).

Reaction :

AmideNH₂NH₂ (hydrazine)ImidamideH₂O₂/Oxidizing agentHydroxyamidine\text{Amide} \xrightarrow{\text{NH₂NH₂ (hydrazine)}} \text{Imidamide} \xrightarrow{\text{H₂O₂/Oxidizing agent}} \text{Hydroxyamidine}

Functional Group Transformations

The compound’s functional groups participate in reactions that could influence its stability or reactivity.

Hydroxyamidine Group Reactivity

The hydroxyamidine group (–N–NOH) is susceptible to:

  • Oxidation : Conversion to nitriles (–CN) under strong oxidizing conditions.

  • Reduction : Formation of amines (–NH₂) via catalytic hydrogenation.

  • Nucleophilic substitution : Attack by electrophiles (e.g., alkyl halides) under basic conditions.

Piperazine Ring Reactivity

The piperazine ring can undergo:

  • Alkylation : Reaction with alkyl halides (e.g., benzyl bromide) to form quaternary ammonium salts.

  • Acetylation : Reaction with acetylating agents (e.g., AcCl) to modify the amine groups.

Sulfonation Mechanism

The introduction of the methylsulfonyl group involves nucleophilic substitution:

  • Protonation of amine : Activation by MsCl.

  • Nucleophilic attack : Amine attacks the electrophilic sulfur in MsCl.

  • Elimination of Cl⁻ : Formation of the sulfonamide.

Mechanism :

Piperazine–NH+MsClBasePiperazine–N–SO₂–Me\text{Piperazine–NH} + \text{MsCl} \xrightarrow{\text{Base}} \text{Piperazine–N–SO₂–Me}

Hydroxylation of Imidamide

Hydroxylation likely proceeds via an oxidative pathway :

  • Imidamide formation : Reaction of amide with hydrazine.

  • Oxidation : Use of H₂O₂ or another oxidizing agent to introduce the hydroxyl group.

Comparative Analysis of Related Compounds

Compound Key Features Reaction Insights
N-hydroxy-2-(4-methylpiperazin-1-yl)acetamide Piperazine + hydroxyamidineShares core synthesis steps (amide → imidamide → hydroxyamidine).
(Z)-N'-hydroxy-2-(4-(2-methoxyethyl)piperidin-1-yl)acetimidamidePiperidine + hydroxyamidineSimilar condensation steps but lacks sulfonation.
4-Fluorophenyl triazolo-thiadiazole derivativeHeterocyclic rings (triazole, thiadiazole)Uses cyclization reactions analogous to imidamide formation.

Stability and Storage Considerations

The compound’s stability depends on its functional groups:

  • Hydroxyamidine : Susceptible to hydrolysis under acidic/basic conditions.

  • Methylsulfonyl group : Stable under most conditions but may undergo cleavage under strong reductants.

Scientific Research Applications

N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide involves its interaction with specific molecular targets. For instance, it can inhibit acetylcholinesterase by binding to both the catalytic and peripheral anionic sites, leading to a mixed type of inhibition . This dual binding mode enhances its efficacy as an enzyme inhibitor.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s closest structural analogs include derivatives where the methylsulfonyl group is replaced with other substituents. A notable example is (Z)-N'-Hydroxy-2-(4-((tetrahydrofuran-2-yl)methyl)piperazin-1-yl)acetimidamide (CAS: 1561256-87-8), which substitutes the methylsulfonyl group with a tetrahydrofuran (THF)-methyl moiety. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

Property N'-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide (Z)-N'-Hydroxy-2-(4-((THF-2-yl)methyl)piperazin-1-yl)acetimidamide
Molecular Formula C₈H₁₇N₄O₃S (inferred*) C₁₁H₂₂N₄O₂
Molecular Weight (g/mol) ~257.3 (calculated) 242.32
Key Substituent Methylsulfonyl (SO₂CH₃) (Tetrahydrofuran-2-yl)methyl (C₅H₉O)
Polarity High (due to sulfonyl group) Moderate (ether and hydrocarbon components)
Electrochemical Effects Strong electron-withdrawing Mild electron-donating (ether oxygen)
Potential Solubility Higher aqueous solubility Likely less soluble due to THF hydrophobicity

Key Differences:

In contrast, the THF-methyl group introduces a cyclic ether and hydrocarbon chain, which may improve membrane permeability but reduce solubility . The sulfonyl group’s electron-withdrawing nature could stabilize the acetimidamide moiety, altering metabolic stability compared to the THF analog.

Stereochemical Considerations :

  • The (Z)-configuration in the THF analog suggests geometric isomerism, which may influence binding affinity or selectivity. The target compound’s stereochemistry is unspecified in available data, limiting direct comparisons .

Synthetic Accessibility :

  • The methylsulfonyl group is synthetically straightforward to introduce via sulfonylation reactions, whereas the THF-methyl substituent requires multi-step synthesis (e.g., alkylation of piperazine with THF derivatives) .

Research Implications and Limitations

  • Biological Activity : While neither compound’s specific biological data is provided in the evidence, the structural differences suggest divergent pharmacological profiles. For example, the sulfonyl group may favor interactions with sulfonamide-sensitive targets (e.g., carbonic anhydrase), whereas the THF analog might exhibit better CNS penetration due to increased lipophilicity .
  • Data Gaps : Critical parameters such as IC₅₀ values, pharmacokinetic profiles, and toxicity data are absent in the provided evidence, necessitating further experimental validation.

Biological Activity

N'-Hydroxy-2-(4-(methylsulfonyl)piperazin-1-yl)acetimidamide is a compound with significant biological activity, particularly in pharmacological applications. This article provides an overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C₁₁H₁₄N₄O₂S
  • Molecular Weight : 270.32 g/mol

The presence of the piperazine ring and the methylsulfonyl group is crucial for its biological activity, influencing its interaction with various biological targets.

This compound exhibits its biological effects primarily through:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Binding : It interacts with various receptors, modulating signaling pathways that affect cell proliferation and survival.
  • Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of this compound:

Activity Description Reference
AntimicrobialExhibits activity against certain bacterial strains, suggesting potential for use as an antibiotic.
Enzyme InhibitionInhibits enzymes related to metabolic processes, impacting cellular energy production.
CytotoxicityShows cytotoxic effects on cancer cell lines, indicating potential for anticancer therapy.
Receptor ModulationAlters receptor activity, potentially affecting neurotransmitter levels and signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed that the compound demonstrated significant inhibitory effects against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, indicating a promising profile for further development as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro assays on various cancer cell lines (e.g., HepG2 liver cancer cells) showed that the compound induced apoptosis at concentrations above 10 µM. Flow cytometry analysis indicated an increase in early apoptotic cells, supporting its potential as a therapeutic agent in oncology.

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